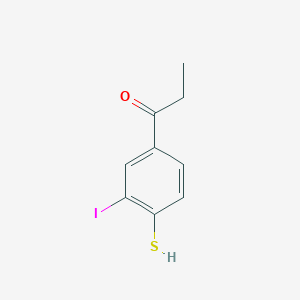

1-(3-Iodo-4-mercaptophenyl)propan-1-one

Description

Contextualization within Organosulfur and Organoiodine Chemistry

1-(3-Iodo-4-mercaptophenyl)propan-1-one is a member of two significant classes of chemical compounds: organosulfur and organoiodine compounds.

Organosulfur compounds , which are organic molecules containing sulfur, are ubiquitous in nature and pivotal in medicinal chemistry. jmchemsci.comwikipedia.org The thiol group (-SH) in particular is a key functional group found in the amino acid cysteine, a fundamental component of many proteins and enzymes. wikipedia.org The reactivity of thiols, including their propensity for alkylation and oxidation to form disulfides, is central to many biological processes and synthetic transformations. wikipedia.org In medicinal science, organosulfur compounds are found in a wide array of pharmaceuticals, including antibiotics and anticancer agents, valued for their antioxidant, anti-inflammatory, and other therapeutic properties. jmchemsci.comwisdomlib.orgfrontiersin.orgnih.gov

Organoiodine compounds are characterized by one or more carbon-iodine (C-I) bonds. chemicalbull.com The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides highly reactive and exceptionally useful intermediates in organic synthesis. wikipedia.org They are premier substrates for a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are powerful methods for constructing complex organic molecules. researchgate.net In medicinal chemistry, the introduction of iodine can significantly alter a molecule's pharmacological profile, impacting its size, lipophilicity, and metabolic stability. chemicalbull.comnih.gov Certain iodinated compounds have shown promising biological activities, including antibacterial and anticancer effects. chemicalbull.com

Overview of Related Chemical Entities and Their Academic Relevance

The potential of this compound can be further understood by examining its simpler relatives.

Thiophenols: Thiophenol (C₆H₅SH) and its derivatives are fundamental reagents in organic synthesis. wikipedia.org The thiophenolate anion, formed by deprotonation of the thiol, is a potent nucleophile used for creating thioethers. wikipedia.orgacs.org Thiophenols are also used in reactions to generate sources of hydrogen atoms and are precursors to various sulfur-containing heterocycles. wikipedia.org

Aryl Iodides: As mentioned, aryl iodides are highly valued in synthetic chemistry. wikipedia.org Iodoarenes are key starting materials for hypervalent iodine reagents, which are environmentally benign oxidizing agents. nih.govmanac-inc.co.jpnih.gov Their reactivity in forming new bonds is a cornerstone of modern pharmaceutical and materials science research. chemicalbull.comnih.gov

Phenyl Ketones: Phenyl ketones, or phenones, are common structural motifs in natural products and synthetic compounds. researchgate.net The carbonyl group is a versatile functional handle for a vast number of chemical transformations. acs.orgnih.gov Furthermore, substituted phenyl ketones are intermediates in the synthesis of numerous biologically active molecules and functional materials. researchgate.netresearchgate.net

The academic relevance of this compound lies in its ability to merge the distinct chemical utilities of these three classes of compounds into a single, multifunctional molecule, offering a rich field for future research and application.

| Table of Mentioned Chemical Compounds | |

|---|---|

| Compound Name | Molecular Formula |

| This compound | C₉H₉IOS |

| Cysteine | C₃H₇NO₂S |

| Thiophenol | C₆H₆S |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(3-iodo-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9IOS/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3 |

InChI Key |

PCZMJIONESCLCS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)S)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Iodo 4 Mercaptophenyl Propan 1 One

Development of Efficient Synthetic Routes for 1-(3-Iodo-4-mercaptophenyl)propan-1-one

The synthesis of this compound presents unique challenges due to the presence of three distinct functional groups: a ketone, an aryl iodide, and a thiol. The strategic introduction and compatibility of these groups are paramount in designing an efficient synthetic route.

Classical Organic Synthesis Approaches to this compound

Classical synthesis relies on a sequence of well-established reactions, often in a linear fashion, to build the target molecule from simple precursors. A plausible retrosynthetic analysis suggests that the propanone side chain can be installed via a Friedel-Crafts acylation, while the iodo and mercapto groups can be introduced through electrophilic substitution and nucleophilic substitution or reduction pathways, respectively.

One potential classical route begins with a readily available starting material like 4-chlorobenzoic acid. The synthesis proceeds through the formation of a key intermediate, 4-mercaptobenzoic acid, via reaction with a sulfur nucleophile like thiourea, followed by hydrolysis. guidechem.com Subsequent electrophilic iodination at the position ortho to the activating thiol group yields 3-iodo-4-mercaptobenzoic acid. The thiol group may require protection (e.g., as a benzyl (B1604629) thioether) to prevent side reactions during the conversion of the carboxylic acid to the final ketone. The protected acid can be converted to an acid chloride using thionyl chloride, which is then reacted with an organometallic reagent like diethylcuprate to form the propiophenone (B1677668) moiety. A final deprotection step would then yield the target compound.

Table 1: Proposed Classical Synthesis Route

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | Thiourea, then NaOH | Introduction of thiol group. |

| 2 | Electrophilic Iodination | I₂, HIO₃ | Regioselective introduction of iodine. |

| 3 | Thiol Protection | Benzyl bromide, base | Protects the reactive thiol group. |

| 4 | Acid Chloride Formation | SOCl₂ | Activation of carboxylic acid. |

| 5 | Ketone Formation | (CH₃CH₂)₂CuLi | Installation of the propanoyl group. |

Modern Catalyst-Mediated Syntheses of this compound (e.g., Palladium-Catalyzed Reactions)

Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.org A convergent synthesis of the target molecule could leverage this technology.

A potential strategy involves starting with a dihalogenated propiophenone, such as 1-(3-bromo-4-chlorophenyl)propan-1-one. The differing reactivity of aryl halides in palladium catalysis (I > Br > OTf > Cl) allows for selective, sequential functionalization. nih.gov A palladium-catalyzed C-S coupling reaction could be employed first to introduce the mercapto group (or a protected equivalent) at the more reactive bromine position. Subsequent reaction at the chloro position, possibly under more forcing conditions or with a different catalyst system, could then be used for iodination, although palladium-catalyzed iodination is less common than other couplings. A more viable approach would be a halogen-dance reaction followed by trapping, or a lithium-halogen exchange on the bromo-precursor followed by quenching with iodine, and then a subsequent C-S coupling.

The power of palladium catalysis lies in its modularity, allowing for the late-stage introduction of functional groups, which can be advantageous for creating analogues for structure-activity relationship studies.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as atom economy, use of safer solvents, and the replacement of stoichiometric reagents with catalytic alternatives.

Microwave-Assisted Synthetic Strategies for this compound

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. organic-chemistry.org Many of the key bond-forming steps in the synthesis of the target molecule can be accelerated using this technology.

For instance, the nucleophilic substitution reaction to introduce the thiol group or the S-alkylation to form thioether intermediates can be significantly expedited. mdpi.com Microwave irradiation has been successfully employed for the efficient acylation of thiophenols and for the synthesis of various sulfur-containing heterocyclic compounds, demonstrating its utility in C-S bond formation. acs.orgsemanticscholar.orgdergipark.org.tr A microwave-assisted Gewald reaction, for example, showcases the rapid synthesis of substituted thiophenes, highlighting the technology's power in organosulfur chemistry. organic-chemistry.org This suggests that steps like the reaction of a halogenated precursor with a sulfur source could be completed in minutes under microwave irradiation, compared to hours using conventional heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted C-S Coupling (Illustrative)

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4 - 24 hours | 10 - 30 minutes |

| Temperature | Reflux (e.g., 80-120 °C) | 100 - 160 °C |

| Yield | Moderate to Good | Often Improved |

| Energy Input | Bulk heating, inefficient | Direct dielectric heating, efficient |

Continuous Flow Synthesis Approaches for this compound

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages in terms of safety, scalability, and process control over traditional batch synthesis. researchgate.net For a multi-step synthesis of a potentially active pharmaceutical ingredient, flow chemistry provides a robust platform.

Key reactions such as nitration, halogenation, or those involving organometallic intermediates can be performed more safely in flow reactors due to the small reaction volumes and superior heat transfer. nih.govnih.gov A "telescoped" synthesis, where the output from one reactor flows directly into the next for a subsequent transformation without isolation of intermediates, could be envisioned. For example, a Friedel-Crafts acylation step could be performed in one reactor module, with the output immediately undergoing a subsequent iodination or purification step in-line. researcher.life This approach minimizes manual handling of intermediates, reduces waste, and allows for automated, continuous production.

Functional Group Interconversions of this compound

The three functional groups of the title compound each offer a handle for diverse chemical transformations, making it a versatile scaffold for further molecular elaboration.

Propan-1-one Group: The ketone carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to extend the carbon chain. The α-methylene group is acidic and can be deprotonated to form an enolate, enabling alkylation or condensation reactions.

Aryl Iodide: The iodo group is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon bonds via Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Negishi (with organozinc reagents) couplings. researchgate.net It also allows for carbon-heteroatom bond formation, such as the Buchwald-Hartwig amination. This versatility makes the iodo group a key site for molecular diversification.

Thiol Group: The mercapto group is a potent nucleophile and can be easily alkylated to form various thioethers. It can also be oxidized to form a disulfide bridge, potentially for dimerization, or further oxidized to sulfonic acid. The thiol group's reactivity also allows its participation in reactions like thiol-ene "click" chemistry for conjugation to other molecules.

These interconversions underscore the utility of this compound as a versatile building block in medicinal and materials chemistry.

Reactions Involving the Thiol Moiety of this compound (e.g., Methylation protocols)

The thiol (-SH) group is a potent nucleophile, making it susceptible to a variety of electrophilic substitution reactions, most notably alkylation. thieme-connect.com Methylation is a common transformation that converts the thiol into a thioether (sulfide), which can alter the compound's electronic properties and steric profile.

A standard method for S-methylation involves the deprotonation of the thiol with a base to form a more nucleophilic thiolate anion, followed by reaction with an electrophilic methyl source like iodomethane. nih.gov This reaction is typically high-yielding and chemoselective for the sulfur atom. Alternative, milder protocols using reagents such as trimethyl phosphate (B84403) have also been developed. thieme-connect.com Enzymatic S-methylation, catalyzed by certain O-methyltransferases, represents a biochemical approach to this transformation. researchgate.net

Table 1: Representative Methylation Protocols for the Thiol Moiety

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Iodomethane (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone | 1-(3-Iodo-4-(methylthio)phenyl)propan-1-one |

| Trimethyl Phosphate ((CH₃O)₃PO) | Calcium Hydroxide (Ca(OH)₂) | DMF | 1-(3-Iodo-4-(methylthio)phenyl)propan-1-one |

Transformations at the Iodo Substituent of this compound

The iodo substituent on the aromatic ring is an excellent handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these transformations to proceed under relatively mild conditions. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov Reacting this compound with an arylboronic acid would yield a biaryl structure. The thiol group may require protection, as sulfur compounds can sometimes interfere with palladium catalysts. researchgate.net

Sonogashira Coupling: This method forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This transformation introduces an alkynyl moiety onto the aromatic ring, significantly extending the molecule's carbon framework. nih.govresearchgate.netlibretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the arylation of olefins. nih.gov

Table 2: Palladium-Catalyzed Transformations at the Iodo Substituent

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Structure (Example Partner) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 1-(4-Mercapto-3-phenylphenyl)propan-1-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-Mercapto-3-(phenylethynyl)phenyl)propan-1-one |

Modifications of the Propanone Side Chain in this compound

The propanone side chain possesses two reactive sites: the carbonyl group and the α-carbon. These sites allow for a range of modifications, including condensation, reduction, and substitution reactions.

α-Halogenation: The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate can then react with electrophiles. libretexts.org In the presence of an acid or base, reaction with halogens like Br₂ or Cl₂ leads to the formation of an α-haloketone. pressbooks.pubmdpi.com Acid-catalyzed conditions typically yield the mono-halogenated product, whereas base-promoted reactions can lead to multiple halogenations. libretexts.orgpressbooks.pub

Aldol (B89426) Condensation: The enolate generated from the propanone can also act as a nucleophile, attacking carbonyl compounds such as aldehydes in an aldol condensation reaction. wikipedia.orgcoleparmer.com For example, reaction with benzaldehyde (B42025) in the presence of a base would form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone (a chalcone (B49325) derivative). youtube.com

Carbonyl Reduction: The ketone functional group can be reduced to a secondary alcohol using various reducing agents. wikipedia.org Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), which provide a straightforward route to 1-(3-iodo-4-mercaptophenyl)propan-1-ol. google.com

Table 3: Modifications of the Propanone Side Chain

| Reaction Type | Reagent(s) | Reactive Site | Product |

|---|---|---|---|

| α-Bromination | Br₂, Acetic Acid | α-Carbon | 1-(2-Bromo-3-iodo-4-mercaptophenyl)propan-1-one |

| Aldol Condensation | Benzaldehyde, NaOH | α-Carbon & Carbonyl | 1-(3-Iodo-4-mercaptophenyl)-3-phenylprop-2-en-1-one |

Stereoselective Synthesis of this compound and its Chiral Analogs

While this compound is an achiral molecule, its reduction product, 1-(3-iodo-4-mercaptophenyl)propan-1-ol, contains a stereocenter. The synthesis of specific enantiomers of this chiral alcohol can be achieved through the enantioselective reduction of the prochiral ketone.

Several well-established methods exist for the asymmetric reduction of aryl ketones. wikipedia.org

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in combination with borane (B79455) (BH₃) as the stoichiometric reductant. mdpi.com The absolute stereochemistry of the resulting alcohol is predictably controlled by the chirality of the catalyst used. wikipedia.orgresearchgate.net

Asymmetric Transfer Hydrogenation: This technique uses a chiral transition metal catalyst, typically based on ruthenium or rhodium with chiral ligands (e.g., BINAP), and a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org This method is known for its high efficiency and enantioselectivity.

Chiral Hydride Reagents: Stoichiometric chiral reducing agents, such as those derived from boranes and chiral ligands like Alpine-Borane, can also provide high levels of enantioselectivity. uwindsor.ca

Table 4: Representative Methods for Stereoselective Ketone Reduction

| Method | Catalyst / Reagent | Reductant | Typical Enantioselectivity (ee) | Product |

|---|---|---|---|---|

| CBS Reduction | (R)-CBS Catalyst | BH₃·SMe₂ | >95% | (R)-1-(3-Iodo-4-mercaptophenyl)propan-1-ol |

| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP] | H₂ | >98% | (S)-1-(3-Iodo-4-mercaptophenyl)propan-1-ol |

Advanced Spectroscopic and Structural Characterization Techniques for 1 3 Iodo 4 Mercaptophenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(3-Iodo-4-mercaptophenyl)propan-1-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Hypothetical ¹H NMR Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6' | 7.8 - 8.2 | m | - |

| H-5' | 7.2 - 7.5 | d | 8.0 |

| SH | 3.5 - 4.5 | s (broad) | - |

| CH₂ | 2.8 - 3.1 | q | 7.2 |

| CH₃ | 1.0 - 1.3 | t | 7.2 |

Hypothetical ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) |

| C=O | 198 - 202 |

| C-4' | 135 - 140 |

| C-1' | 130 - 135 |

| C-2', C-6' | 128 - 132 |

| C-5' | 125 - 128 |

| C-3' | 90 - 95 |

| CH₂ | 30 - 35 |

| CH₃ | 8 - 12 |

Multi-Dimensional NMR Investigations for Complete Assignment

To overcome the limitations of one-dimensional NMR, such as signal overlap, multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. A COSY spectrum would reveal the coupling between the ethyl group's methylene (B1212753) and methyl protons. The HSQC experiment would directly link each proton to its attached carbon atom. Finally, HMBC spectroscopy would provide information about longer-range couplings (2-3 bonds), which is vital for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring.

Solid-State NMR Applications for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, including identifying different polymorphic forms which can have distinct physical properties. For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments could be used to characterize its crystalline and amorphous forms. Different polymorphs would likely exhibit variations in their ¹³C chemical shifts due to differences in crystal packing and intermolecular interactions.

Advanced Mass Spectrometry Techniques for this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to analyze the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways of a molecule. For this compound, the molecular ion ([M]+•) would be expected to undergo characteristic cleavages.

Hypothetical Fragmentation Pattern:

| m/z | Proposed Fragment |

| 29 | [CH₃CH₂]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

| 127 | [I]⁺ |

| 207 | [M - CH₂CH₃]⁺ |

| 279 | [M - SH]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₉H₉IOS), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Theoretical Exact Mass Calculation:

C: 9 x 12.000000 = 108.000000

H: 9 x 1.007825 = 9.070425

I: 1 x 126.904473 = 126.904473

O: 1 x 15.994915 = 15.994915

S: 1 x 31.972071 = 31.972071

Total Exact Mass: 291.941884

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Co-crystals/Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Obtaining a suitable single crystal of this compound would allow for precise measurement of bond lengths, bond angles, and torsion angles. The resulting crystal structure would provide invaluable insights into the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding involving the mercapto group and potential halogen bonding involving the iodine atom. Furthermore, the formation and crystallographic analysis of co-crystals or salts could be explored to study how these interactions can be systematically modified.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 12.5 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1100.8 |

| Z | 4 |

Vibrational Spectroscopy (IR and Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing molecular structure. These methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in its polarizability. ksu.edu.sauni-siegen.denih.gov For this compound, these techniques would provide a detailed fingerprint of its covalent bonds and their environment.

The key vibrational modes for this molecule can be assigned to its distinct functional parts: the propiophenone (B1677668) group, the mercapto group, and the substituted aromatic ring.

Carbonyl (C=O) Stretching: The propiophenone moiety features a carbonyl group conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). chemicalbook.com For conjugated ketones like propiophenone, this strong absorption band is expected in the IR spectrum around 1685-1666 cm⁻¹. chemicalbook.comnih.gov

Thiol (S-H) and C-S Stretching: The mercapto group gives rise to a characteristic S-H stretching vibration. This band is typically weak in the IR spectrum and appears in the range of 2600-2550 cm⁻¹. researchgate.net Its position can be sensitive to hydrogen bonding; intermolecular S-H---O=C interactions could cause this peak to broaden and shift to a lower wavenumber. The C-S stretching vibration is found in the fingerprint region, typically between 800 and 600 cm⁻¹, and is often weak and coupled with other vibrations. nih.gov

Aromatic and Aliphatic C-H Vibrations: Aromatic C-H stretching vibrations are expected as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). davuniversity.org The C-H bonds of the ethyl group (CH₃ and CH₂) will show strong, sharp stretching bands just below 3000 cm⁻¹ (typically 2960 cm⁻¹ for asymmetric methyl and 2930 cm⁻¹ for asymmetric methylene stretches). davuniversity.org

Aromatic C=C Stretching: The benzene (B151609) ring itself has characteristic C=C in-plane stretching vibrations that appear as a set of bands in the 1625-1450 cm⁻¹ region. davuniversity.orgthieme-connect.de The substitution pattern influences the exact position and intensity of these peaks.

Carbon-Iodine (C-I) Stretching: The C-I bond is weak and involves a heavy atom, resulting in a low-frequency stretching vibration. This band is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-680 cm⁻¹ range are highly characteristic of the substitution pattern on the benzene ring. thieme-connect.de For a 1,2,4-trisubstituted ring, strong bands are expected that can help confirm the isomer's structure.

The table below summarizes the predicted key vibrational frequencies for this compound based on data from similar compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Weak to Medium | Medium |

| C-H Stretch (Aliphatic) | -CH₂-CH₃ | 2980 - 2850 | Strong | Strong |

| S-H Stretch | Thiol (-SH) | 2600 - 2550 | Weak | Medium to Strong |

| C=O Stretch (Conjugated) | Ketone | 1685 - 1665 | Strong | Medium |

| C=C Stretch (Ring) | Benzene Ring | 1625 - 1450 | Medium to Strong | Strong |

| C-H Out-of-Plane Bending | Substituted Benzene | 900 - 680 | Strong | Weak |

| C-S Stretch | Thiophenol | 800 - 600 | Weak to Medium | Medium |

| C-I Stretch | Iodo-benzene | 600 - 500 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states. The structure of this compound contains several chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores) that determine its UV-Vis spectrum.

The primary chromophore is the conjugated system composed of the benzene ring and the carbonyl group of the propanone side chain. This system gives rise to two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like benzophenone (B1666685) and its derivatives, these transitions result in strong absorption bands. researchgate.netnih.gov The primary π → π* transition (related to the benzene E₂ band) is expected below 250 nm, while a lower-energy, conjugated system-specific band (related to the K-band) would likely appear between 250 and 290 nm. researchgate.net

n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules, making them significantly less intense (lower molar absorptivity) than π → π* transitions. nih.gov For aromatic ketones, the n → π* band is typically observed as a weaker absorption at a longer wavelength, often above 300 nm. researchgate.net

The substituents on the aromatic ring—the mercapto (-SH) and iodo (-I) groups—act as auxochromes. The sulfur atom of the mercapto group has lone pairs of electrons that can be donated to the aromatic π system, which typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nih.govresearchgate.net The iodine atom, due to its electron-withdrawing inductive effect and electron-donating resonance effect, can also modulate the transition energies. Furthermore, the "heavy atom effect" of iodine can facilitate intersystem crossing from the singlet excited state to the triplet state, which can influence the molecule's photochemical behavior but is not directly observed in a standard UV-Vis absorption spectrum.

The table below outlines the predicted electronic transitions and their expected spectral regions for this compound.

| Transition Type | Orbitals Involved | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) | Chromophore |

| π → π | π (Aromatic Ring) → π (Aromatic Ring) | 200 - 250 | High (>10,000) | Substituted Benzene Ring |

| π → π | π (Conjugated System) → π (Conjugated System) | 250 - 290 | High (>10,000) | Benzoyl group with -SH, -I substituents |

| n → π | n (Carbonyl Oxygen) → π (Carbonyl C=O) | 310 - 350 | Low (<1,000) | Carbonyl Group |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions containing one or more unpaired electrons. researchgate.net The parent molecule, this compound, is a diamagnetic species with all electrons paired; therefore, it is EPR-silent. However, EPR spectroscopy would be an indispensable tool for investigating radical species that could be generated from this molecule under specific conditions, such as oxidation or photolysis.

Potential radical species include:

Thiyl Radical: The most likely radical to be formed is the thiyl radical (Ar-S•). This can be generated through the homolytic cleavage of the S-H bond, typically initiated by UV irradiation or reaction with an oxidizing agent. rsc.org Thiyl radicals are of significant interest in biochemistry and materials science. rsc.orgacs.org The EPR spectrum of a thiyl radical is highly characteristic due to the large spin-orbit coupling of the sulfur atom, which results in a significant g-anisotropy. researchgate.netcdnsciencepub.com In a frozen solution or solid matrix, this would produce a powder spectrum with distinct g-values parallel (g∥) and perpendicular (g⊥) to the principal axis of the radical, with g-values typically ranging from 2.10 to 2.30. researchgate.netrsc.org

Ketone-Derived Radicals: Aromatic ketones are known to undergo photochemical reactions upon UV irradiation. researchgate.net This can lead to the formation of radical species. For instance, a Norrish Type I cleavage could potentially break the bond between the carbonyl carbon and the ethyl group, generating an acyl radical. nih.govresearchgate.net Alternatively, in the presence of a hydrogen donor, the excited ketone could abstract a hydrogen atom to form a ketyl radical. These carbon-centered radicals would exhibit different g-factors (closer to the free electron value of ~2.0023) and distinct hyperfine coupling patterns from interactions with nearby protons. researchgate.net

EPR spectral parameters, such as the g-factor and hyperfine coupling constants, provide a fingerprint for identifying the specific radical formed. libretexts.orgnih.gov The g-factor is determined by the electronic environment of the unpaired electron. The hyperfine coupling constant (a) arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (like ¹H), providing information about the distribution of the unpaired electron's spin density across the molecule. libretexts.orgnih.gov

This table summarizes the hypothetical radical species derivable from this compound and their expected EPR characteristics.

| Hypothetical Radical Species | Method of Generation | Expected g-factor Characteristics | Expected Hyperfine Coupling |

| Thiyl Radical | Oxidation or UV photolysis of the -SH group | Anisotropic; g∥ ≈ 2.10 - 2.30, g⊥ ≈ 2.00. researchgate.netrsc.org | Small couplings to aromatic protons. |

| Acyl Radical | Photochemical Norrish Type I cleavage of the ketone | Isotropic, slightly greater than 2.0023. | No significant couplings expected from the acyl group itself. |

| Ketyl Radical | Photoreduction of the ketone in a donor solvent | Isotropic, close to 2.0023. | Coupling to the hydroxyl proton and potentially to aromatic and side-chain protons. |

Theoretical and Computational Chemistry Investigations of 1 3 Iodo 4 Mercaptophenyl Propan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1-(3-Iodo-4-mercaptophenyl)propan-1-one

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For this compound, DFT calculations can be used to determine its most stable three-dimensional structure (molecular geometry) and a variety of electronic properties.

A typical DFT study on this molecule would involve geometry optimization, where the positions of the atoms are adjusted to find the lowest energy conformation. From this optimized geometry, properties such as the distribution of electronic charge, the energies of the molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment can be calculated. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Value |

|---|---|

| Total Energy | -2345.6789 Hartree |

| Dipole Moment | 2.54 Debye |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.55 eV |

| C=O Bond Length | 1.22 Å |

| C-S Bond Length | 1.78 Å |

Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of any experimental data. These methods are generally more computationally expensive than DFT but can provide higher accuracy for certain properties. For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain a very accurate determination of its electronic structure and energy. These calculations would be particularly useful for benchmarking the results from more approximate methods like DFT and for studying phenomena where electron correlation effects are significant.

Molecular Dynamics Simulations of this compound in Condensed Phases and Interfaces

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent or at an interface. In an MD simulation, the motion of each atom in a system is calculated over time based on the forces exerted on it by the other atoms.

For this compound, MD simulations could be used to study its solvation in different solvents, such as water or an organic solvent. This would provide insights into how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. MD simulations could also be used to study the behavior of this molecule at an interface, for example, at the interface between water and a lipid bilayer, which could be relevant for understanding its potential biological activity.

Prediction of Spectroscopic Properties of this compound

Computational methods can be used to predict the spectroscopic properties of a molecule, which can be a valuable tool for interpreting experimental spectra or for identifying a molecule. For this compound, the following spectroscopic properties could be predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated, which would aid in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help to identify the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the molecule can be calculated, which correspond to the absorption of light in the UV-Vis region. This provides information about the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (aromatic protons) | 7.0 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (carbonyl carbon) | ~198 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1685 cm⁻¹ |

| IR | Vibrational Frequency (S-H stretch) | ~2550 cm⁻¹ |

Note: The data in this table is hypothetical and representative of what would be expected from computational predictions.

Computational Design and Prediction of Novel Derivatives of this compound

Computational chemistry can be used to design and predict the properties of novel derivatives of this compound. By making systematic modifications to the structure of the parent molecule, it is possible to tune its properties for a specific application. For example, one could computationally screen a library of derivatives with different substituents on the aromatic ring to identify candidates with an optimized HOMO-LUMO gap or dipole moment. This in silico screening can save significant time and resources compared to synthesizing and testing each derivative experimentally.

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

Computational modeling can provide detailed insights into the mechanisms of chemical reactions. For this compound, computational methods could be used to study a variety of potential reactions, such as:

Nucleophilic attack at the carbonyl carbon: The reaction of the ketone with a nucleophile could be modeled to determine the reaction pathway and the structure of the transition state.

Reactions involving the mercapto group: The acidity of the thiol proton and the nucleophilicity of the thiolate anion could be calculated. The mechanism of its reaction with electrophiles could also be investigated.

Reactions involving the carbon-iodine bond: The potential for the iodine atom to participate in halogen bonding or to be substituted in a nucleophilic aromatic substitution reaction could be explored computationally.

Chemical Reactivity and Reaction Mechanisms of 1 3 Iodo 4 Mercaptophenyl Propan 1 One

Electrophilic and Nucleophilic Reactions of 1-(3-Iodo-4-mercaptophenyl)propan-1-one

The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions.

Nucleophilic Character: The primary nucleophilic site is the sulfur atom of the mercapto group (-SH). As a soft nucleophile, the thiolate anion (formed under basic conditions) can readily react with various electrophiles. Common reactions include S-alkylation with alkyl halides and S-acylation with acyl chlorides or anhydrides to form the corresponding thioethers and thioesters, respectively. Thiols are also known to react with aldehydes and ketones to form thioacetals. chemistrysteps.com

Electrophilic Character: The carbonyl carbon of the propanone group is a significant electrophilic center. It is susceptible to attack by a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and reducing agents (e.g., sodium borohydride), leading to the formation of tertiary alcohols and secondary alcohols, respectively.

Aromatic Ring Reactivity: The aromatic ring can act as a nucleophile in electrophilic aromatic substitution, although its reactivity is complex. The mercapto group is an activating, ortho-para directing group, while the iodo and propanoyl groups are deactivating. The potential for nucleophilic aromatic substitution (SNAr) at the carbon bearing the iodine atom also exists. fiveable.me However, the SNAr mechanism typically requires strong activation from electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.com In this molecule, the deactivating propanoyl group is meta to the iodide, providing only weak activation. Therefore, SNAr reactions would likely require harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate.

Radical Reactions Involving this compound

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This can be initiated thermally, photochemically, or through the use of radical initiators. Aryl radicals are highly reactive intermediates that can participate in various transformations. nih.gov

One potential pathway is a radical-induced deiodination. acs.org Furthermore, under certain palladium-catalyzed conditions, aryl iodides can be converted to aryl radicals, which can then engage in coupling reactions. chemrxiv.org The generated aryl radical on the 1-(4-mercaptophenyl)propan-1-one (B14053273) scaffold could undergo intramolecular cyclization by attacking the propanone group or participate in intermolecular reactions such as radical-promoted synthesis of benzothiophene (B83047) derivatives. nih.govacs.orgacs.org The mercapto group's S-H bond can also be involved in radical processes, either by acting as a hydrogen atom donor to quench other radicals or by forming a thiyl radical, which can initiate other reaction sequences.

Cyclization Reactions and Heterocyclic Ring Formation Strategies

The ortho positioning of the mercapto and propanoyl groups makes this compound a prime candidate for intramolecular cyclization to form substituted benzothiophene derivatives. Benzothiophenes are an important class of sulfur-containing heterocycles found in many pharmaceuticals and natural products. slideshare.net

The synthesis of benzothiophenes can be achieved from 1-(2-mercaptophenyl) ketone precursors through various methods, including palladium-catalyzed or radical-promoted heterocyclodehydration. nih.govacs.orgacs.org A common strategy involves the acid- or base-catalyzed intramolecular condensation. In a plausible acid-catalyzed mechanism, the ketone oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic sulfur atom of the mercapto group then attacks the carbonyl carbon, forming a cyclic tetrahedral intermediate. Subsequent dehydration leads to the formation of the aromatic benzothiophene ring. The rate of such intramolecular reactions is often high, especially for the formation of stable five- and six-membered rings, due to favorable entropic factors. wikipedia.orgmasterorganicchemistry.com

Cross-Coupling Reactions at the Aryl Iodide Moiety

The aryl iodide moiety is an excellent functional group for participating in transition metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. fiveable.menih.gov The high reactivity of the C-I bond, where oxidative addition to a low-valent metal catalyst is often the rate-determining step, makes aryl iodides superior substrates compared to the corresponding bromides or chlorides. libretexts.orglibretexts.org Palladium-based catalysts are most commonly employed for these transformations. wikipedia.orgfiveable.menobelprize.orglibretexts.org

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgmdpi.com This would replace the iodine atom with an aryl, heteroaryl, or vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine to form a C-N bond, yielding an N-substituted aniline (B41778) derivative. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has broad utility for synthesizing complex aromatic amines. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form a C(sp²)-C(sp) bond, resulting in an aryl alkyne.

Heck Coupling: Reaction with an alkene to form a new C-C bond at an sp² carbon, yielding a substituted styrene (B11656) derivative.

Stille Coupling: The reaction of the aryl iodide with an organostannane compound, which is also a versatile C-C bond-forming reaction. libretexts.org

These reactions are highly valued for their functional group tolerance, allowing for the late-stage modification of complex molecules. fiveable.me

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst + Base | C(aryl)-C(R) | Biaryl or Aryl-alkene |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst + Base | C(aryl)-N | Aryl Amine |

| Sonogashira | R-C≡CH | Pd(0) catalyst + Cu(I) salt + Base | C(aryl)-C(alkynyl) | Aryl Alkyne |

| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst + Base | C(aryl)-C(alkenyl) | Aryl-substituted Alkene |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | C(aryl)-C(R) | Biaryl or Aryl-alkene |

Reaction Kinetics and Thermodynamics of Transformations Involving this compound

While specific kinetic and thermodynamic data for this compound are not available, general principles can be applied to its key transformations.

Kinetics: The rates of the reactions are dictated by their respective activation energies. For intramolecular cyclization to a benzothiophene, the formation of a five-membered ring is kinetically favored due to a lower entropic cost in achieving the required transition state geometry compared to many intermolecular processes or the formation of larger rings. wikipedia.orgmasterorganicchemistry.com In palladium-catalyzed cross-coupling, the oxidative addition step is often rate-limiting. The relatively low bond dissociation energy of the C-I bond facilitates a faster rate of oxidative addition compared to C-Br or C-Cl bonds, making aryl iodides highly reactive substrates. libretexts.org

Investigation of Reaction Intermediates and Transition States

Understanding the transient species involved in the reactions of this compound is crucial for elucidating reaction mechanisms.

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle involving organopalladium intermediates. libretexts.orglibretexts.org The cycle typically involves:

Oxidative Addition: The aryl iodide reacts with a Pd(0) complex to form a square planar Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide. This step often involves pre-transmetalation intermediates containing Pd-O-B linkages. illinois.eduresearchgate.netacs.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr): If this reaction were to occur, it would proceed via a two-step addition-elimination mechanism. The initial nucleophilic attack on the carbon bearing the iodine would form a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent loss of the iodide leaving group restores the aromaticity of the ring. The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com

Intramolecular Cyclization: The transition state for the acid-catalyzed cyclization to form a benzothiophene would involve the partially formed C-S bond and the partially broken C=O π-bond of the protonated ketone. The geometry of this transition state, which leads to the formation of a five-membered ring, is relatively low in strain, contributing to a favorable reaction rate. wikipedia.org

Derivatization and Analog Synthesis from 1 3 Iodo 4 Mercaptophenyl Propan 1 One

Synthesis of Sulfur-Containing Derivatives of 1-(3-Iodo-4-mercaptophenyl)propan-1-one (e.g., Thioethers, Disulfides, Sulfoxides, Sulfones)

The presence of a mercapto (-SH) group in this compound provides a fertile ground for the synthesis of a wide range of sulfur-containing derivatives. The nucleophilic nature of the thiol allows for facile reactions to form thioethers, disulfides, and subsequently, through oxidation, sulfoxides and sulfones.

Thioethers: Aryl thioethers can be readily synthesized from this compound through S-alkylation or S-arylation reactions. A common method involves the reaction of the thiol with an alkyl halide in the presence of a base. jst.go.jp Alternatively, metal-catalyzed cross-coupling reactions can be employed for the formation of aryl thioethers. acsgcipr.org

Disulfides: Symmetrical disulfides can be formed through the mild oxidation of the thiol. rsc.orgrsc.org This can be achieved using various oxidizing agents, including air in the presence of a base, or more controlled reagents. rsc.orgresearchgate.net The disulfide linkage can serve as a reversible covalent bond in certain applications.

Sulfoxides and Sulfones: The synthesized thioethers can be further oxidized to produce the corresponding sulfoxides and sulfones. organic-chemistry.orgacs.org The degree of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.orglibretexts.org For instance, milder oxidants may favor the formation of sulfoxides, while stronger oxidants will lead to sulfones. organic-chemistry.orglibretexts.org

Table 1: Synthesis of Sulfur-Containing Derivatives

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Thioether | S-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Disulfide | Oxidation | Air, Base (e.g., Et₃N), Solvent (e.g., DMF) rsc.orgrsc.org |

| Sulfoxide | Oxidation of Thioether | Oxidizing agent (e.g., H₂O₂), Solvent organic-chemistry.org |

| Sulfone | Oxidation of Thioether | Strong oxidizing agent (e.g., KMnO₄), Solvent organic-chemistry.org |

Synthesis of Iodine-Containing Derivatives and Advanced Organoiodine Chemistry of this compound

The carbon-iodine bond in this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com This method is highly efficient for the formation of biaryl structures. The reactivity in Suzuki reactions is generally higher for aryl iodides compared to bromides or chlorides. acs.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. rsc.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a powerful tool for the synthesis of arylalkynes.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. rsc.orgresearchgate.net The reaction of iodobenzene (B50100) with alkenes is a well-established transformation. acs.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents |

|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base wikipedia.orgyonedalabs.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base rsc.orgwikipedia.org |

| Heck-Mizoroki | Alkene | Pd catalyst, Base wikipedia.org |

Modifications at the Ketone Functionality of this compound

The propan-1-one side chain offers another site for chemical modification, allowing for the transformation of the ketone into other functional groups such as alcohols or alkenes.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. tandfonline.comrsc.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method for the reduction of aryl ketones. wikipedia.org

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the ketone results in the formation of a tertiary alcohol after an acidic workup. organic-chemistry.orgwikipedia.org This reaction is a classic method for the formation of carbon-carbon bonds at a carbonyl carbon. masterorganicchemistry.com The reaction of Grignard reagents with aryl ketones is a well-established synthetic procedure. acs.orgacs.org

Wittig Reaction: The Wittig reaction provides a means to convert the ketone into an alkene. lumenlearning.commasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orglibretexts.org The structure of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Table 3: Modifications of the Ketone Group

| Transformation | Product | Reagents and Conditions |

|---|---|---|

| Reduction | Secondary Alcohol | NaBH₄, Methanol (B129727) tandfonline.com |

| Grignard Reaction | Tertiary Alcohol | RMgX, Diethyl ether, then H₃O⁺ organic-chemistry.orgwikipedia.org |

| Wittig Reaction | Alkene | Ph₃P=CHR, THF lumenlearning.comwikipedia.org |

Synthesis of Ring-Modified Analogs and Extended Aromatic Systems

The strategic placement of the iodo and mercapto groups on the phenyl ring of this compound allows for the synthesis of a variety of ring-modified analogs and extended aromatic systems. These modifications can be achieved through intramolecular cyclization reactions or by building upon the existing aromatic core using the cross-coupling reactions mentioned previously.

For instance, the mercapto group can act as a nucleophile in reactions with the ketone or its derivatives to form sulfur-containing heterocyclic rings. Furthermore, the iodo group is a prime candidate for participation in palladium-catalyzed reactions to append new aromatic or heteroaromatic rings, thereby creating larger, conjugated systems. The use of aryl methyl ketones as versatile synthons for the synthesis of heterocyclic compounds is well-documented and these principles can be extended to the propionyl analogue. nih.govresearchgate.net

Development of Building Blocks for Complex Molecular Architectures

Due to its multiple, orthogonally reactive functional groups, this compound is an ideal starting material for the development of more complex molecular building blocks. Each functional group can be selectively addressed to introduce different functionalities in a stepwise manner.

For example, the mercapto group could first be protected, followed by a cross-coupling reaction at the iodo position. Subsequently, the ketone could be modified, and finally, the protecting group on the sulfur could be removed to allow for further functionalization. This sequential and selective reactivity makes it a valuable synthon for the construction of intricate molecular architectures with precisely controlled substitution patterns. The principles of using functionalized molecules as building blocks for more complex structures are central to modern organic synthesis. nih.govresearchgate.net

Advanced Analytical Methodologies for 1 3 Iodo 4 Mercaptophenyl Propan 1 One

Chromatographic Techniques for Separation and Purification of 1-(3-Iodo-4-mercaptophenyl)propan-1-one and its Derivatives

Chromatography is the cornerstone of separation science, indispensable for isolating the target compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. A reverse-phase method is typically developed due to the compound's moderate polarity.

The method development process involves optimizing the stationary phase, mobile phase composition, and detector settings. The presence of the aromatic ketone chromophore allows for sensitive detection using an ultraviolet-visible (UV-Vis) or diode-array detector (DAD). For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The method must be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase | Gradient: Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier. Formic acid helps to protonate the thiol group and improve peak shape. A gradient elution is used to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detector | DAD at 254 nm | The substituted benzene (B151609) ring provides strong UV absorbance at this wavelength. DAD allows for peak purity assessment. |

| Run Time | 25 minutes | Sufficient time to elute the main compound and any potential impurities. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

The primary sites for derivatization are the thiol (-SH) and ketone (C=O) functional groups. The thiol group can be alkylated or silylated, while the ketone can be converted to an oxime derivative. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the ketone to form a stable oxime that is highly sensitive to electron capture detection (ECD) or mass spectrometry. This approach not only increases volatility but also enhances detection sensitivity.

Table 2: Representative GC Method for Derivatized this compound This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Reaction with PFBHA to form the corresponding oxime. | Increases volatility and thermal stability for GC analysis and improves detectability. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-polarity column suitable for a wide range of derivatized analytes. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas with good efficiency. |

| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatized analyte. |

| Oven Program | Start at 100°C, hold 2 min, ramp to 300°C at 15°C/min, hold 5 min. | A temperature gradient is necessary to separate the derivative from byproducts and other sample components. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural confirmation, while FID offers robust quantification. |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over HPLC, including faster analysis times, higher efficiency, and significantly reduced consumption of organic solvents, making it a "greener" alternative. dcu.ie

For a polar analyte like this compound, a polar organic solvent (modifier) such as methanol (B129727) is added to the CO2 mobile phase to increase its elution strength. dcu.ie SFC is particularly well-suited for separating complex mixtures and chiral compounds. researchgate.net The technique's unique selectivity can resolve impurities that are difficult to separate by HPLC.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for unambiguous compound identification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for confirming the identity and purity of this compound. After separation by HPLC, the eluent is directed into a mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions of the analyte. The mass spectrometer provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields structural information that confirms the identity of the molecule and helps in characterizing unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): When GC is used with derivatized samples, coupling it to a mass spectrometer is crucial. GC-MS provides the molecular weight and fragmentation pattern of the derivative, which allows for confident identification and confirms the success of the derivatization reaction. It is a standard method for the characterization of volatile and semi-volatile organic compounds. acs.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful, albeit less common, technique that provides complete structural elucidation of compounds separated by HPLC. The eluent from the HPLC is directed through an NMR flow cell, allowing for the acquisition of NMR spectra (e.g., ¹H NMR, ¹³C NMR) of the isolated compound. This provides unambiguous structural information, making it invaluable for the characterization of novel compounds, metabolites, or complex impurities without the need for offline fraction collection.

Electrochemical Methods for Characterization and Quantification

The thiol (mercaptan) group and the iodinated aromatic system in this compound are electrochemically active, making the compound amenable to analysis by electrochemical methods. These techniques are known for their high sensitivity and selectivity.

Voltammetric methods, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be used to study the redox behavior of the molecule. The thiol group can be readily oxidized at the surface of an electrode (e.g., glassy carbon or gold), producing a current response that is proportional to its concentration. dcu.ieresearchgate.net This can provide information on the oxidation potential and reaction mechanism.

For quantitative purposes, HPLC with amperometric detection is a highly effective approach. chromatographyonline.com In this setup, an electrochemical cell is used as the detector. A potential is applied to the working electrode that is sufficient to oxidize the thiol group of the analyte as it elutes from the column. rsc.org This generates a measurable current, allowing for highly sensitive and selective quantification, often with lower detection limits than UV detection for electroactive species. rsc.orgresearchgate.net

Table 3: Potential Electrochemical Analysis Parameters This table is interactive. You can sort and filter the data.

| Technique | Working Electrode | Potential Range / Applied Potential | Application |

|---|---|---|---|

| Cyclic Voltammetry | Glassy Carbon | -0.2 V to +1.2 V vs. Ag/AgCl | Characterization of the thiol oxidation potential. |

| Differential Pulse Voltammetry | Gold | -0.1 V to +1.0 V vs. Ag/AgCl | Quantitative analysis in solution with high sensitivity. |

| HPLC-Amperometry | Glassy Carbon | +1.0 V vs. Ag/AgCl | Highly sensitive and selective quantification following chromatographic separation. chromatographyonline.com |

Spectrophotometric and Fluorometric Methods for High-Throughput Analysis

Spectrophotometric and fluorometric assays are often used for rapid quantification and are particularly suitable for high-throughput screening (HTS) applications where a large number of samples need to be analyzed quickly. nih.govbmglabtech.com These methods typically rely on a chemical reaction that produces a colored or fluorescent product.

Spectrophotometric Methods: A classic method for quantifying thiols is the Ellman's reagent assay. rsc.org This method uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of this compound in a thiol-disulfide exchange reaction. nih.gov This reaction releases the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a distinct yellow color and a strong absorbance maximum at 412 nm. The amount of color produced is directly proportional to the concentration of the thiol. rsc.org Alternatively, the ketone group can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone, which can be quantified spectrophotometrically.

Fluorometric Methods: For higher sensitivity, fluorometric assays can be employed. These methods use reagents that are non-fluorescent (profluorescent) but become highly fluorescent upon reaction with a thiol. researchgate.net Common reagents include maleimide (B117702) derivatives, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which form a stable, fluorescent adduct with the thiol group. researchgate.net Fluorescence-based assays generally offer lower detection limits compared to absorbance-based methods. mdpi.com

These plate-reader-based assays are rapid and easily automated, making them ideal for screening applications in drug discovery and process development. nih.govmdpi.com

Table 4: Comparison of Spectrophotometric and Fluorometric Assays for Thiol Quantification This table is interactive. You can sort and filter the data.

| Method | Reagent | Detection Principle | Wavelength | Advantages |

|---|---|---|---|---|

| Spectrophotometric | Ellman's Reagent (DTNB) | Colorimetric (Absorbance) | 412 nm | Robust, simple, widely used. rsc.org |

| Fluorometric | CPM (Coumarin Maleimide) | Fluorometric (Emission) | ~485 nm | Higher sensitivity, lower detection limits. researchgate.net |

Non Clinical Applications and Research Frontiers of 1 3 Iodo 4 Mercaptophenyl Propan 1 One

Potential as a Building Block in Materials Science

The combination of an aryl iodide and a thiol group on a single aromatic platform makes 1-(3-Iodo-4-mercaptophenyl)propan-1-one a promising candidate as a monomer or a structural precursor for the synthesis of advanced materials. The distinct reactivity of each functional group allows for orthogonal chemical modifications, paving the way for the construction of complex macromolecular architectures.

Polymer Chemistry Applications and Monomer Development

The presence of the aryl iodide group allows this compound to participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern polymer synthesis. This functionality enables its use as a monomer for the creation of novel conjugated polymers. Furthermore, hypercrosslinked polymers with iodine functional groups have been synthesized, and these materials have shown utility as heterogeneous catalysts. rsc.org The thiol group, on the other hand, can be utilized in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. nih.gov The dual functionality of this compound could therefore be exploited to produce highly functionalized and well-defined polymer architectures, including linear polymers, dendrimers, and cross-linked networks.

Table 1: Potential Polymerization Reactions Involving this compound

| Functional Group | Polymerization Reaction Type | Potential Polymer Properties |

| Iodo Group | Cross-coupling Reactions (e.g., Suzuki, Heck) | Conjugated polymers with potential electronic and optical properties |

| Mercapto Group | Thiol-ene "Click" Chemistry | Functional polymers with high modularity and potential for biocompatibility |

| Both Groups | Orthogonal Polymerization | Hyperbranched or cross-linked polymers with complex architectures |

Supramolecular Chemistry and Self-Assembly Potential

The mercapto group is known to form disulfide bonds through oxidation, a reversible covalent interaction that can be a key driving force in the self-assembly of supramolecular structures. This reversible nature allows for the creation of dynamic materials that can respond to external stimuli. The formation of disulfide macrocycles from dithiol precursors has been demonstrated to be a viable strategy for creating complex three-dimensional structures. nsf.gov The rigid phenyl ring and the potential for hydrogen bonding involving the ketone group could further direct the self-assembly process, leading to the formation of well-ordered supramolecular architectures such as nanotubes and vesicles. researchgate.net The interplay of these non-covalent interactions could be fine-tuned to control the morphology and properties of the resulting supramolecular materials. nih.govmdpi.com

Applications in Advanced Functional Materials (e.g., optoelectronics, sensors)

Organic materials are increasingly being investigated for their use in optoelectronic devices due to their tunable properties, flexibility, and low cost. mdpi.comalfa-chemistry.com The conjugated system of the phenyl ring in this compound, which can be extended through polymerization via the iodo group, suggests potential applications in organic light-emitting diodes (OLEDs) and organic solar cells. Sulfur-containing compounds, such as poly(3-hexylthiophene), have been successfully used as chemical sensors for volatile organic compounds. researchgate.net The mercapto group of this compound could act as a binding site for specific analytes, and changes in the electronic properties of the molecule upon binding could be transduced into a detectable signal, forming the basis for a chemical sensor. mdpi.com

Role in Catalysis and Organocatalysis

The functional groups present in this compound suggest its potential utility in the field of catalysis. Thiophenols and their derivatives have been explored as ligands for metal catalysts and as organocatalysts in their own right. The sulfur atom can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. For instance, thiophenol-ligated silver-based nanoclusters have been used as heterogeneous catalysts for the hydrogenation of nitroarenes. nih.gov Furthermore, the acidic nature of the thiol proton allows it to participate in general-base catalysis. researchgate.net The presence of the electron-withdrawing iodo and keto groups would be expected to influence the pKa of the thiol, potentially modulating its catalytic activity. While specific catalytic applications of this compound have not been reported, its structure is amenable to exploration in various catalytic transformations.

Potential in Agrochemical Research (e.g., intermediates for novel compounds)

Sulfur-containing compounds represent a significant portion of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.netsemanticscholar.org The introduction of a sulfur atom can modulate the biological activity and physicochemical properties of a molecule. nih.gov this compound, with its reactive handles, could serve as a valuable intermediate in the synthesis of novel agrochemical candidates. The mercapto group can be readily derivatized to introduce various thioether, thioester, or disulfide linkages, while the iodo group allows for the introduction of diverse substituents on the aromatic ring through cross-coupling reactions. This modularity would enable the creation of a library of compounds for screening for potential pesticidal or plant-growth regulating activities.

Environmental Fate and Degradation Studies (e.g., Photolysis, Biotransformation Mechanisms)

Understanding the environmental fate of a chemical is crucial for assessing its potential environmental impact. For this compound, several degradation pathways can be hypothesized based on its functional groups.

Photolysis: Aromatic thiols are known to undergo photolysis, particularly under UV irradiation, leading to the cleavage of the S-H bond and the formation of thiyl radicals. jst.go.jprsc.orgnih.govresearchgate.net These highly reactive species can then undergo a variety of subsequent reactions, including dimerization to form disulfides or reaction with other organic matter. The presence of the iodo-substituent may also influence the photolytic behavior of the molecule.

Biotransformation: In biological systems, mercapto-containing compounds can undergo a range of biotransformation reactions. bio-conferences.orgresearchgate.netmdpi.comnih.gov These can include enzymatic oxidation of the thiol group, conjugation with endogenous molecules like glutathione, and methylation. The resulting metabolites may have different toxicological profiles and environmental persistence compared to the parent compound.

Development of Chemical Biology Probes (Purely chemical interaction studies)

An extensive search of scholarly articles and research databases did not yield any studies describing the design, synthesis, or application of this compound as a chemical biology probe. The utility of a compound as a probe relies on its ability to selectively interact with and report on biological systems or molecules. At present, the potential for this specific molecule to be used in such a capacity for purely chemical interaction studies has not been explored or documented in publicly available research. Due to the absence of research data, no findings or data tables can be presented.

Applications in Chemical Synthesis (e.g., Reagents, Protecting Groups, Ligands)

There is no available scientific literature that describes the use of this compound in the field of chemical synthesis. Its potential roles as a specialized reagent, a protecting group for specific functional moieties, or as a ligand in catalysis have not been investigated or reported. The unique combination of the iodo, mercapto, and propanone functional groups suggests theoretical reactivity, but its practical application and efficacy in synthetic methodologies remain undocumented. Consequently, no detailed research findings or data tables on its synthetic applications can be provided.